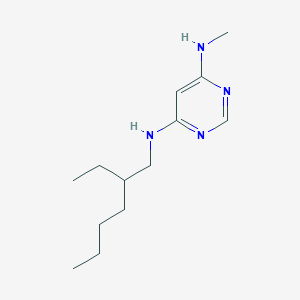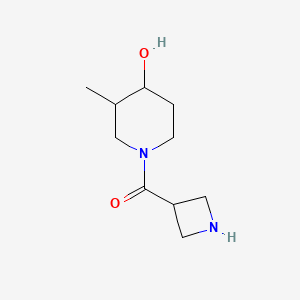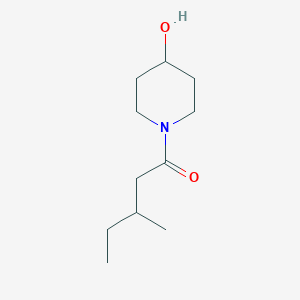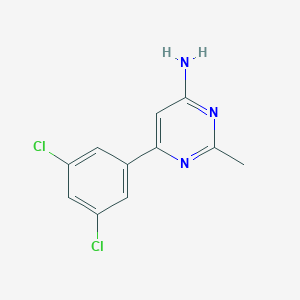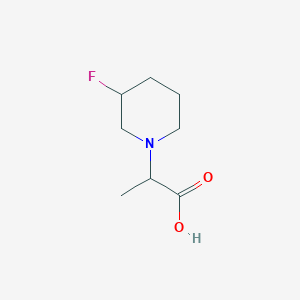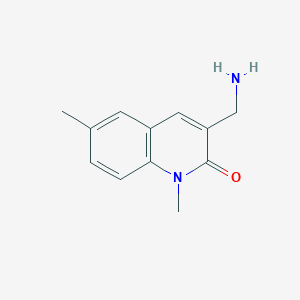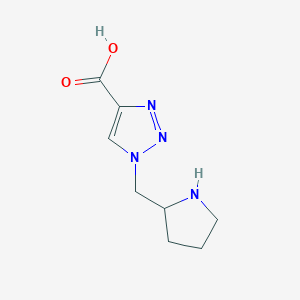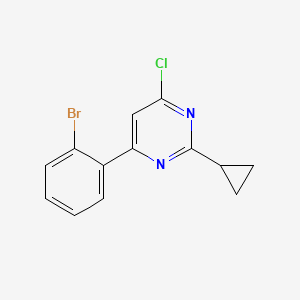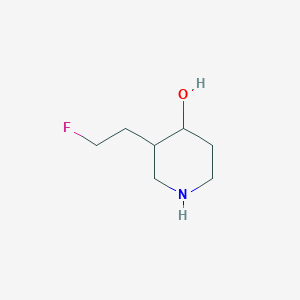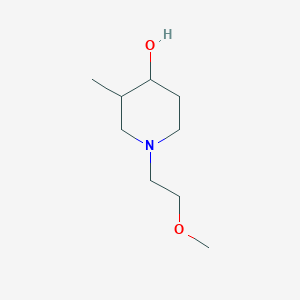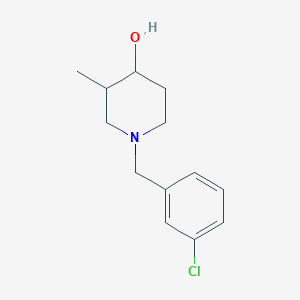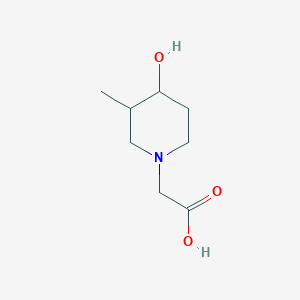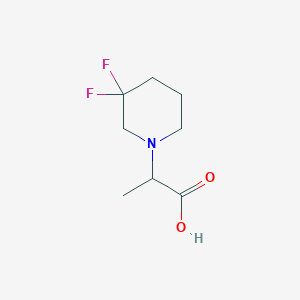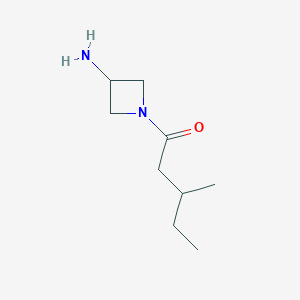
1-(3-Aminoazetidin-1-yl)-3-methylpentan-1-one
Vue d'ensemble
Description
The compound “1-(3-Aminoazetidin-1-yl)propan-1-one hydrochloride” is a related compound with the CAS Number: 2230804-31-4 . It is used in research and has a molecular weight of 164.63 .
Molecular Structure Analysis
The InChI code for “1-(3-Aminoazetidin-1-yl)ethanone hydrochloride” is 1S/C5H10N2O.ClH/c1-4(8)7-2-5(6)3-7;/h5H,2-3,6H2,1H3;1H .
Physical And Chemical Properties Analysis
The compound “1-(3-Aminoazetidin-1-yl)propan-2-one” is a white crystalline powder that is soluble in water, ethanol, and other organic solvents. It has a melting point of 124-127°C and a boiling point of 293°C.
Applications De Recherche Scientifique
1. Production of Nitrogenous Compounds from Fungi
The deep-sea-derived fungus Leptosphaeria sp. SCSIO 41005 produces nitrogenous compounds, including amino acid derivatives and a cyclohexanone derivative, as new natural compounds. These compounds have been evaluated for their cytotoxic and antiviral activities, indicating potential biomedical applications (Luo, Zhou, & Liu, 2018).
2. Synthesis and Biological Evaluation of Monoamine Uptake Inhibitors
Research on neurotransmitter reuptake mechanisms has led to the development of compounds such as 2-aminopentanophenones. These compounds are selective inhibitors of the dopamine and norepinephrine transporters with minimal effect on serotonin trafficking, suggesting potential in medications for cocaine abuse (Meltzer, Butler, Deschamps, & Madras, 2006).
3. Antimicrobial, Antioxidant, and Cytotoxic Activities of Endophytic Fungi Metabolites
Endophytic fungi like Botryosphaeria dothidea produce metabolites with significant antimicrobial, antioxidant, and cytotoxic activities. These compounds include α-pyridone derivatives and ceramide derivatives, highlighting their potential in developing new antimicrobial and antioxidant agents (Xiao, Zhang, Gao, Tang, Zhang, & Gao, 2014).
4. Synthesis of Azetidine Derivatives for Carbapenem Antibiotics
The synthesis of azetidine derivatives, like 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine, is essential for producing orally active carbapenem antibiotics. This research focuses on developing practical and cost-effective synthesis methods for these compounds, which are crucial in antibacterial treatments (Isoda, Yamamura, Tamai, Kumagai, & Nagao, 2006).
5. Production of Pentanol Isomers in Engineered Microorganisms
Microbial strains have been metabolically engineered to produce pentanol isomers, which are useful as biofuels. These isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, have potential applications in sustainable energy production (Cann & Liao, 2009).
6. Synthesis of Novel Antibacterial Quinolones
Research into fluoroquinolones has led to the development of compounds with potent antibacterial activities against a variety of bacteria. These studies aim to understand the structure-activity relationship and the role of distorted orientation in enhancing antibacterial activity (Kuramoto, Ohshita, Yoshida, Yazaki, Shiro, & Koike, 2003).
Safety And Hazards
The compound “1-(3-Aminoazetidin-1-yl)propan-1-one hydrochloride” has the following hazard statements: H302, H315, H319, H335 . It also has the following precautionary statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
1-(3-aminoazetidin-1-yl)-3-methylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-3-7(2)4-9(12)11-5-8(10)6-11/h7-8H,3-6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKHCRZWNNZASY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)N1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminoazetidin-1-yl)-3-methylpentan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-Fluoro-1-(propan-2-yl)piperidin-4-yl]methanamine](/img/structure/B1475334.png)
